molecular formula C18H22ClN3O2 B4260946 N-[(6-chloropyridin-3-yl)methyl]-5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furamide

N-[(6-chloropyridin-3-yl)methyl]-5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furamide

Cat. No. B4260946
M. Wt: 347.8 g/mol
InChI Key: NODPNUMAGHQXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(6-chloropyridin-3-yl)methyl]-5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furamide, also known as CP-945,598, is a novel drug candidate that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as fatty acid amide hydrolase (FAAH) inhibitors, which target the endocannabinoid system in the body.

Mechanism of Action

The mechanism of action of N-[(6-chloropyridin-3-yl)methyl]-5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furamide involves the inhibition of FAAH, which is responsible for the breakdown of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG). By inhibiting FAAH, N-[(6-chloropyridin-3-yl)methyl]-5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furamide increases the levels of these endocannabinoids in the body, leading to a variety of physiological effects.
Biochemical and physiological effects:
The biochemical and physiological effects of N-[(6-chloropyridin-3-yl)methyl]-5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furamide are primarily mediated by the endocannabinoid system, which is involved in the regulation of various physiological processes such as pain, inflammation, appetite, and mood. N-[(6-chloropyridin-3-yl)methyl]-5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furamide has been shown to produce analgesic and anti-inflammatory effects in animal models of pain and inflammation. It has also been shown to produce anxiolytic and antidepressant effects in animal models of anxiety and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[(6-chloropyridin-3-yl)methyl]-5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furamide for lab experiments is its selectivity for FAAH, which allows for the specific modulation of endocannabinoid signaling in the body. However, one limitation of N-[(6-chloropyridin-3-yl)methyl]-5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furamide is its relatively low potency compared to other FAAH inhibitors, which may limit its effectiveness in certain experimental settings.

Future Directions

There are several potential future directions for the study of N-[(6-chloropyridin-3-yl)methyl]-5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furamide and other FAAH inhibitors. One area of interest is the development of more potent and selective FAAH inhibitors for use in clinical settings. Another area of interest is the study of the role of the endocannabinoid system in various disease states and the potential therapeutic applications of FAAH inhibitors in these conditions. Additionally, the study of the pharmacokinetics and pharmacodynamics of N-[(6-chloropyridin-3-yl)methyl]-5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furamide and other FAAH inhibitors is an important area for future research.

Scientific Research Applications

N-[(6-chloropyridin-3-yl)methyl]-5-ethyl-4-(pyrrolidin-1-ylmethyl)-2-furamide has been studied extensively for its potential therapeutic applications in various diseases and conditions, including pain, inflammation, anxiety, and addiction. It has been shown to be a potent and selective inhibitor of FAAH, which plays a crucial role in the regulation of endocannabinoid signaling in the body.

properties

IUPAC Name

N-[(6-chloropyridin-3-yl)methyl]-5-ethyl-4-(pyrrolidin-1-ylmethyl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClN3O2/c1-2-15-14(12-22-7-3-4-8-22)9-16(24-15)18(23)21-11-13-5-6-17(19)20-10-13/h5-6,9-10H,2-4,7-8,11-12H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NODPNUMAGHQXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(O1)C(=O)NCC2=CN=C(C=C2)Cl)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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